molecular formula C12H15N B14122353 2-(Hept-1-ynyl)-pyridine

2-(Hept-1-ynyl)-pyridine

Cat. No.: B14122353
M. Wt: 173.25 g/mol
InChI Key: ZJGRCPFVXUFVSU-UHFFFAOYSA-N
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Description

2-(Hept-1-ynyl)-pyridine is an organic compound that features a pyridine ring substituted with a hept-1-ynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-ynyl)-pyridine typically involves the coupling of a pyridine derivative with a hept-1-yne precursor. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hept-1-ynyl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the hept-1-ynyl group to a double or single bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced alkenes or alkanes, and various substituted pyridine derivatives .

Scientific Research Applications

2-(Hept-1-ynyl)-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(Hept-1-ynyl)-pyridine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hept-1-ynyl-thiophene
  • 1-Bromo-2,3,5,6-tetrafluorobenzene

Uniqueness

2-(Hept-1-ynyl)-pyridine is unique due to its combination of a pyridine ring and a hept-1-ynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-hept-1-ynylpyridine

InChI

InChI=1S/C12H15N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-5H2,1H3

InChI Key

ZJGRCPFVXUFVSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=N1

Origin of Product

United States

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